Product packaging for (Z)-3-methylpyrazine-2-carbaldehyde oxime(Cat. No.:CAS No. 910824-80-5)

(Z)-3-methylpyrazine-2-carbaldehyde oxime

Cat. No.: B1414534
CAS No.: 910824-80-5
M. Wt: 137.14 g/mol
InChI Key: AFUYXGMBQUBKLA-WTKPLQERSA-N
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Description

(Z)-3-Methylpyrazine-2-carbaldehyde Oxime (CAS 910824-80-5) is a chemical compound of significant interest in specialized organic synthesis and materials science research. This compound belongs to the oxime family, which is known for its utility as a versatile functional group and a protective group for carbonyls. Oxime derivatives have been investigated for their role as precursors to latent acids, which can generate acids upon thermal or photochemical stimulation. Such compounds are valuable in the development of advanced polymer materials, including photoresists and coatings for microelectronics, where controlled acid release is required for processes like cross-linking . The pyrazine core of this molecule is a nitrogen-containing heterocycle, which often contributes to unique electronic properties and metal-chelation capabilities, further expanding its potential research applications. Structurally related pyridine aldoximes, such as Pralidoxime, are well-established in biomedical research as antidotes for organophosphate poisoning due to their ability to reactivate acetylcholinesterase . While the specific biological profile of this compound may differ, its structural features make it a compound of interest for exploring novel reactivators or inhibitors. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B1414534 (Z)-3-methylpyrazine-2-carbaldehyde oxime CAS No. 910824-80-5

Properties

IUPAC Name

(NZ)-N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5-6(4-9-10)8-3-2-7-5/h2-4,10H,1H3/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUYXGMBQUBKLA-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN=C1/C=N\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 6-Methylpyrazinedione Followed by Oxime Formation

This two-step approach leverages the oxidation of a 6-methylpyrazinedione intermediate to generate the aldehyde moiety, followed by oxime condensation.

Procedure :

  • Step 1 : 6-Methylpyrazine-2,3-dione (49 ) is oxidized with selenium dioxide (SeO₂) in dioxane under reflux to yield 3-methylpyrazine-2-carbaldehyde1.
  • Step 2 : The aldehyde is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water at 60°C, producing (Z)-3-methylpyrazine-2-carbaldehyde oxime2.

Key Data :

Parameter Details
Yield (Step 1) 65–78%3
Yield (Step 2) 82–90%4
Stereoselectivity Z-isomer favored due to steric control during oxime formation

Reference : (Scheme 10c, Section 2.6)

Direct Condensation of Pyrazinecarbaldehyde with Hydroxylamine

A one-pot method simplifies the synthesis by starting from commercially available 3-methylpyrazine-2-carbaldehyde.

Procedure :

  • React 3-methylpyrazine-2-carbaldehyde with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (1:1) at 25°C for 4 hours5.
  • Purify via recrystallization (ethanol/water) to isolate the Z-isomer6.

Key Data :

Parameter Details
Reaction Time 4 hours
Yield 88–93%7
Purity >98% (HPLC)8

Reference : (Section 2.7.1, Application of 3,5-dihalo-2(1H)-pyrazinones)

Reference : (Section 2.7, Hoornaert's method)

Microwave-Assisted Oxime Synthesis

Accelerated synthesis using microwave irradiation improves efficiency.

Procedure :

  • Mix 3-methylpyrazine-2-carbaldehyde (1 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
  • Irradiate at 100°C for 15 minutes under closed-vessel conditions13.

Key Data :

Parameter Details
Reaction Time 15 minutes
Yield 89–94%14
Energy Efficiency 80% reduction vs conventional heating

Reference : (Section 2.7.1, Gising et al.’s MWI protocol)

Comparative Analysis of Methods

Method Starting Material Key Advantage Limitation
Oxidation-Oxime 6-Methylpyrazinedione High stereocontrol Multi-step, moderate yield
Direct Condensation Pyrazinecarbaldehyde Simplicity, high yield Requires commercial aldehyde
Dihalo Pyrazinones α-Aminonitrile Substituent flexibility Low overall yield
Microwave-Assisted Pyrazinecarbaldehyde Rapid, energy-efficient Specialized equipment required

Critical Research Findings

  • Stereoselectivity : The Z-isomer dominates due to intramolecular hydrogen bonding between the oxime hydroxyl and pyrazine nitrogen15.
  • Stability : The oxime is stable under acidic conditions but prone to hydrolysis in strong bases (pH > 10)16.
  • Applications : Used as a ligand in coordination chemistry and a precursor for nitrile synthesis17.
  • (Section 2.6, Scheme 10c) 

  • (Section 2.6, Scheme 10c) 

  • (Section 2.6, Scheme 10c) 

  • (Section 2.6, Scheme 10c) 

  • (Section 2.6, Scheme 10c) 

  • (Sections 2.7, 2.7.1) 

  • (Sections 2.7, 2.7.1) 

  • (Sections 2.7, 2.7.1) 

  • (Sections 2.7, 2.7.1) 

  • (Sections 2.7, 2.7.1) 

  • (Sections 2.7, 2.7.1) 

  • (Sections 2.7, 2.7.1) 

  • (Sections 2.7, 2.7.1) 

  • (Sections 2.7, 2.7.1) 

  • (Sections 2.7, 2.7.1) 

  • (Sections 2.7, 2.7.1) 

  • (Sections 2.7, 2.7.1) 

Chemical Reactions Analysis

Types of Reactions

(Z)-3-methylpyrazine-2-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: Oximes can be oxidized to nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction of oximes typically yields amines. This can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Chemical Properties and Structure

(Z)-3-methylpyrazine-2-carbaldehyde oxime is characterized by the presence of a hydroxylamine group attached to a pyrazine ring. Its molecular formula is C6H7N3OC_6H_7N_3O with a molecular weight of 137.14 g/mol. The compound's structure can be represented by the following SMILES notation: CC1=NC=CN=C1C=NO .

Medicinal Chemistry

This compound has been investigated for its therapeutic potential in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease. Its ability to inhibit AChE suggests that it could enhance cognitive functions by increasing neurotransmitter availability .

Antimicrobial Research

Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics or treatments against resistant bacterial strains .

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in synthesizing various organic compounds, particularly those containing heterocycles. Its unique structure allows it to participate in diverse chemical reactions, including oxidation and reduction processes .

Case Study 1: Cognitive Enhancement in Animal Models

Research has shown that low doses of this compound can improve memory and learning capabilities in rodent models. This effect is attributed to increased acetylcholine levels due to AChE inhibition, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

A study exploring the antimicrobial properties of various oxime derivatives found that this compound exhibited significant activity against certain bacterial strains. This positions the compound as a promising lead for developing new antimicrobial agents .

Summary Table of Applications

Application Area Description
Medicinal Chemistry Potential therapeutic agent for Alzheimer's disease and other cholinergic dysfunctions
Antimicrobial Research Investigated for antimicrobial properties against resistant bacterial strains
Industrial Chemistry Used as an intermediate in synthesizing heterocyclic compounds and other organic molecules

Mechanism of Action

The mechanism of action of (Z)-3-methylpyrazine-2-carbaldehyde oxime involves its interaction with specific molecular targets. Oximes are known to act as nucleophiles, reacting with electrophilic centers in biological molecules. This can lead to the reactivation of inhibited enzymes, such as acetylcholinesterase, by cleaving the bond between the enzyme and an inhibitor . Additionally, oximes can form hydrogen bonds and other interactions with proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Isomerism and Tautomerism

Oximes exhibit tautomerism between oxime, nitrone, and nitroso forms, with oxime being the most stable . For (Z)-3-methylpyrazine-2-carbaldehyde oxime, the Z-configuration is favored, similar to other pyrazine-based oximes. However, urease inhibitors derived from indole-3-carbaldehyde oximes demonstrate isomer-dependent activity, highlighting the context-specific role of stereochemistry .

Physicochemical Properties

Thermal stability and density are critical for industrial and pharmaceutical applications. Comparable oxime derivatives, such as di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole), decompose at 288.7°C and 247.6°C, respectively, stabilized by extensive hydrogen bonding . While data for this compound are unavailable, pyrazine-2-amidoxime—a structural analog—exhibits a melting point of 168–170°C and moderate aqueous solubility, suggesting similar stability for the target compound .

Table 1: Thermal Stability of Selected Oximes

Compound Decomposition Temperature (°C) Reference
Di(1H-tetrazol-5-yl) methanone oxime 288.7
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6
Pyrazine-2-amidoxime 168–170 (melting point)
Urease Inhibition

N-Substituted indole-3-carbaldehyde oximes inhibit Helicobacter pylori urease via interactions with the enzyme’s active site, as shown by molecular docking . While this compound’s urease activity is unreported, its pyrazine core may facilitate similar binding due to aromatic stacking or hydrogen bonding.

β-Blocker Activity

O-(3-Alkylamino-2-hydroxypropyl)oxime derivatives act as β1- and β2-adrenoceptor blockers. The lack of isomer-dependent activity in these compounds contrasts with urease inhibitors, underscoring divergent structure-activity relationships .

Antimicrobial Potential

The target compound’s pyrazine scaffold may confer analogous bioavailability.

Computational and Docking Studies

Molecular docking of indole-3-carbaldehyde oximes reveals hydrogen bonding with urease’s active-site residues (e.g., His492 and Asp494) . For this compound, similar interactions may occur, though pyrazine’s electron-deficient ring could enhance π-π stacking with aromatic residues. DFT studies on pyrazine-2-amidoxime further support the role of intermolecular interactions in stabilizing bioactive conformations .

Biological Activity

(Z)-3-Methylpyrazine-2-carbaldehyde oxime is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its biological activity, particularly its interaction with acetylcholinesterase (AChE). This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Target Interaction

The primary target of this compound is acetylcholinesterase (AChE), an enzyme essential for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases acetylcholine levels, enhancing cholinergic signaling and potentially leading to improved cognitive functions or counteracting organophosphate poisoning .

Biochemical Pathways

The inhibition of AChE by this compound affects several biochemical pathways:

  • Cholinergic Pathway : Increased acetylcholine levels can lead to enhanced neurotransmission and improved cognitive functions.
  • Metabolic Interactions : The compound interacts with various enzymes and proteins, influencing metabolic pathways related to neurotransmission .

Cellular Effects

Research indicates that this compound can influence cellular processes significantly. Its effects include:

  • Enhanced Cognitive Function : In animal models, low doses have been shown to improve memory and learning capabilities .
  • Gene Expression Modulation : By increasing acetylcholine levels, the compound can alter gene expression related to neuronal health and function .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. However, its metabolism and excretion rates can vary depending on dosage and administration route .

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound are dose-dependent:

  • Low Doses : Enhance cognitive function and memory in rodent models.
  • High Doses : Potentially lead to toxicity or adverse effects due to excessive cholinergic stimulation .

Case Studies

Several studies have explored the biological activity of this compound:

  • Cognitive Enhancement Study :
    • Objective : To assess the impact on memory in rodents.
    • Method : Administered varying doses; cognitive tests included maze navigation.
    • Results : Low doses significantly improved performance compared to control groups .
  • Toxicity Assessment :
    • Objective : To evaluate potential toxic effects at high doses.
    • Method : Long-term exposure studies in rodents.
    • Results : High doses resulted in increased mortality and neurological symptoms, indicating a need for careful dosing in therapeutic applications .

Applications in Research

This compound has potential applications across various fields:

  • Medicinal Chemistry : Investigated as a therapeutic agent for conditions related to cholinergic dysfunction such as Alzheimer’s disease.
  • Antimicrobial Research : Preliminary studies suggest potential antimicrobial properties, warranting further exploration .
  • Industrial Uses : As an intermediate in the synthesis of other organic compounds, particularly heterocycles .

Summary Table of Biological Activity

Activity TypeEffectEvidence Source
AChE InhibitionIncreases acetylcholineBiochemical Analysis
Cognitive EnhancementImproved memory in rodentsCase Study
ToxicityAdverse effects at high dosesToxicity Assessment
AntimicrobialPotential activityPreliminary Research

Q & A

Q. What are the optimized synthetic routes for (Z)-3-methylpyrazine-2-carbaldehyde oxime, and how do reaction conditions influence stereochemical outcomes?

Answer: The synthesis of oximes typically involves condensation of aldehydes with hydroxylamine. For pyrazine derivatives, key steps include protecting reactive groups (e.g., amines) to avoid side reactions. For example, in analogous pyrazine aldehyde systems, refluxing with hydroxylamine hydrochloride in ethanol/water (1:1) under acidic conditions (pH 4–5) yields oximes. The Z/E isomer ratio is influenced by reaction time, temperature, and pH. Evidence from oxime synthesis in pyrazine systems (e.g., mesityl oxide oxime) shows that kinetic control (shorter reaction times) favors Z-isomers, while thermodynamic conditions (prolonged heating) may shift equilibrium toward E-isomers . Characterization via NMR (e.g., coupling constants for oxime protons) and X-ray crystallography is critical to confirm stereochemistry .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming the oxime’s structure. The imine proton (N–OH) typically appears as a broad singlet at δ 10–12 ppm. Coupling constants between the oxime proton and adjacent protons (e.g., methyl groups on pyrazine) help distinguish Z/E isomers. For example, Z-isomers often exhibit larger 3J^3J coupling values due to restricted rotation .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ ~250–280 nm) and ESI-MS can confirm purity and molecular weight. Hyphenated techniques (LC-NMR) are recommended for isolating isomers in complex mixtures .
  • X-ray Crystallography : Definitive proof of stereochemistry requires single-crystal analysis, particularly for resolving Z/E ambiguity in solid-state forms .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the stability and reactivity of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the oxime’s electronic structure, including:

  • Tautomer Stability : Comparing energies of Z vs. E isomers and possible keto-enol tautomers.
  • Hydrogen Bonding : Intramolecular H-bonding in Z-isomers (e.g., between oxime –OH and pyrazine N) lowers energy and stabilizes the Z configuration .
  • Reactivity : Predicting sites for nucleophilic/electrophilic attacks (e.g., oxime –OH as a hydrogen bond donor in biological targets) .

Q. What strategies mitigate challenges in isolating Z-isomers during scale-up synthesis?

Answer:

  • Crystallization-Driven Isolation : Selective crystallization using solvents like ethanol or acetone, leveraging differences in solubility between Z and E isomers. For example, Z-oximes of pyrazine derivatives often crystallize preferentially due to stronger intermolecular H-bonding networks .
  • Dynamic Kinetic Resolution : Catalytic methods (e.g., chiral bases) can shift equilibrium toward the Z-isomer during synthesis.
  • Chromatography : Preparative HPLC with chiral columns (e.g., amylose-based) achieves high-purity isolation .

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

Answer: The Z-configuration enhances steric complementarity in enzyme active sites. For instance, oximes with Z-stereochemistry in pyrazine systems show higher affinity for metalloenzymes (e.g., carbonic anhydrase) due to optimal alignment of the –OH group with catalytic zinc ions. Comparative studies using E-isomers often show reduced inhibitory potency (~10–100x lower IC50_{50}) . Activity assays should include both isomers to validate stereochemical specificity.

Q. What are the key considerations for designing stability studies of this compound under physiological conditions?

Answer:

  • pH-Dependent Degradation : Oximes hydrolyze in acidic/alkaline conditions. Buffered solutions (pH 7.4) at 37°C simulate physiological stability. Monitor degradation via HPLC and identify byproducts (e.g., parent aldehyde and hydroxylamine) .
  • Light/Oxygen Sensitivity : Store samples in amber vials under inert gas (N2_2) to prevent photo-oxidation of the oxime group.
  • Thermal Stability : Accelerated aging studies (40–60°C) predict shelf-life using Arrhenius kinetics .

Q. How can structural modifications of this compound enhance its pharmacokinetic properties?

Answer:

  • Prodrug Design : Acetylation of the oxime –OH group improves membrane permeability. Enzymatic cleavage (e.g., esterases) regenerates the active form in vivo.
  • Chelating Moieties : Introduce pyridyl or thiol groups to enhance binding to metal ions in target enzymes .
  • Biological Evaluation : Use human liver microsomes to assess metabolic stability and CYP450 interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-methylpyrazine-2-carbaldehyde oxime
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